
5-Methoxy-1,2,3,4-tetrahydronaphthalene
概要
説明
5-Methoxy-1,2,3,4-tetrahydronaphthalene (5-MeO-THN) is a naturally occurring compound found in several plant species. It has been the subject of scientific research due to its potential applications in medicine and pharmacology.
科学的研究の応用
Synthesis of Dopaminergic Compounds : A study by Öztaşkın et al. (2011) presented a synthesis method for 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a biologically active compound, from 2-naphthoic acid. This compound has relevance in dopaminergic research (Öztaşkın, Göksu, & SeÇen, 2011).
Precursor to Serotonin Receptor Agonists : Orsini et al. (2002) synthesized (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, from 1-methoxynaphthalene through a chemoenzymatic protocol (Orsini, Sello, Travaini, & Gennaro, 2002).
Reactions of Aryl Epoxides : Bartas-Yacoubou et al. (2002) investigated the reactions of compounds including 1,2,3,4-tetrahydronaphthalene-1,2-epoxide with lithium halides, yielding mixtures of cis and trans halohydrins. This study contributes to the understanding of the stereochemistry of aryl epoxide reactions (Bartas-Yacoubou et al., 2002).
Transition-state Effects in Hydrolysis : Sampson et al. (2004) examined the acid-catalyzed hydrolyses of 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide and related compounds, providing insights into the transition-state effects in these reactions (Sampson, Paik, Duvall, & Whalen, 2004).
Potential Use in Oncology : A study by Abate et al. (2011) explored analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for potential therapeutic and diagnostic applications in oncology (Abate et al., 2011).
Synthesis of Functionalized Tetralins : Kolis et al. (1998) reported on the synthesis of tetrahydronaphthalene complexes via Diels−Alder reactions, useful as precursors to functionalized tetralins and decalins (Kolis, Chordia, Liu, Kopach, & Harman, 1998).
Safety and Hazards
The safety information for 5-Methoxy-1,2,3,4-tetrahydronaphthalene indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXFHUMKHSSUNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905747 | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-19-1 | |
| Record name | 1008-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chirality of 5-Methoxy-1,2,3,4-tetrahydronaphthalene in the context of dopaminergic activity?
A1: Research indicates that the dopaminergic activity of this compound is enantiomer-specific. Specifically, the levo enantiomer of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene exhibits dopaminergic activity, while the dextro enantiomer does not []. This finding highlights the importance of chirality in determining the biological activity of this class of compounds, suggesting a stereospecific interaction with dopamine receptors.
Q2: How does the acid-catalyzed hydrolysis of this compound 1,2-epoxide proceed, and what is notable about the product distribution?
A2: The acid-catalyzed hydrolysis of this compound 1,2-epoxide proceeds through a carbocation intermediate []. Interestingly, this reaction predominantly yields the cis diol (75-80%) over the more thermodynamically stable trans diol (20-25%) []. This observation suggests that transition-state effects, potentially influenced by steric factors within the reaction intermediate, play a crucial role in dictating the product distribution.
Q3: Beyond its potential dopaminergic activity, has this compound or its derivatives been explored for other therapeutic applications?
A3: While the provided research focuses on the dopaminergic properties of 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene, a derivative of this compound, other research highlights the potential of structurally related compounds. For instance, (5-phenyl-2H-pyrazol-3-yl)-amide derivatives, which share structural similarities with this compound, have been investigated for their potential in treating neurodegenerative disorders []. This suggests that exploring the therapeutic applications of this compound and its derivatives beyond dopaminergic activity could be a promising avenue for future research.
Q4: Can you elaborate on the broader implications of discovering that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene is a more potent dopaminergic agonist than apomorphine?
A4: The finding that 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene demonstrates higher potency as a dopaminergic agonist compared to apomorphine [] holds significant implications for drug discovery. This discovery opens doors for developing new therapeutic agents with potentially improved efficacy in treating conditions associated with dopamine deficiency, such as Parkinson's disease. Further research into the pharmacological profile and safety of this compound and its analogs could pave the way for novel treatment options.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
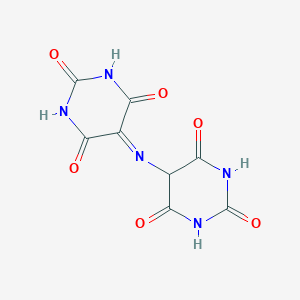
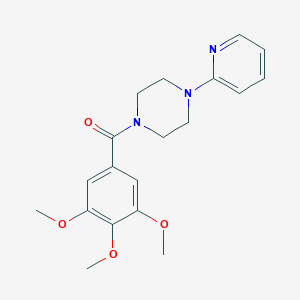




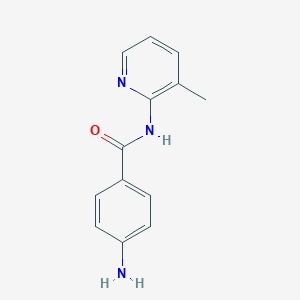

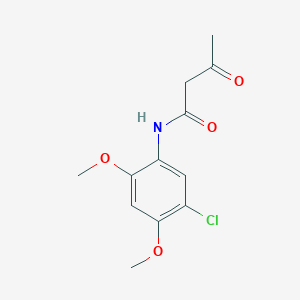
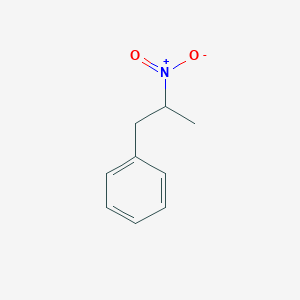
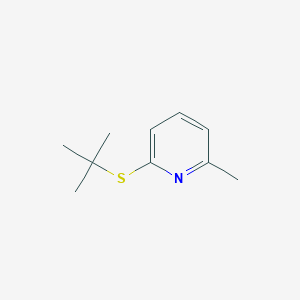

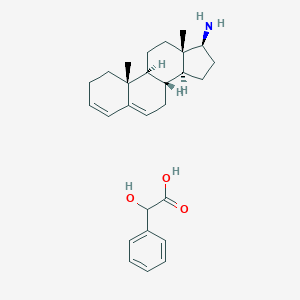
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
